molecular formula C9H6F3N B13904362 3-Amino-4-(trifluoromethyl)phenylacetylene CAS No. 1233512-89-4

3-Amino-4-(trifluoromethyl)phenylacetylene

Cat. No.: B13904362
CAS No.: 1233512-89-4
M. Wt: 185.15 g/mol
InChI Key: FGVOWDYPSMOMME-UHFFFAOYSA-N
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Description

3-Amino-4-(trifluoromethyl)phenylacetylene is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a phenylacetylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(trifluoromethyl)phenylacetylene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and propargylamine.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF).

    Procedure: The 4-(trifluoromethyl)benzaldehyde is reacted with propargylamine in the presence of the base to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(trifluoromethyl)phenylacetylene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Amino-4-(trifluoromethyl)phenylacetylene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-4-(trifluoromethyl)phenylacetylene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylacetylene
  • 3-Amino-4-(trifluoromethyl)benzene
  • 4-(Trifluoromethyl)aniline

Uniqueness

3-Amino-4-(trifluoromethyl)phenylacetylene is unique due to the presence of both an amino group and a trifluoromethyl group on the phenylacetylene moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

1233512-89-4

Molecular Formula

C9H6F3N

Molecular Weight

185.15 g/mol

IUPAC Name

5-ethynyl-2-(trifluoromethyl)aniline

InChI

InChI=1S/C9H6F3N/c1-2-6-3-4-7(8(13)5-6)9(10,11)12/h1,3-5H,13H2

InChI Key

FGVOWDYPSMOMME-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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